Taniborbactam

Description

Properties

IUPAC Name |

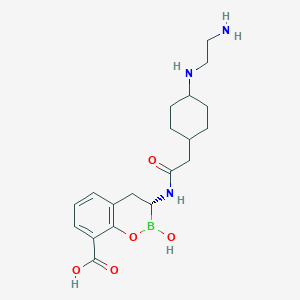

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUWUXKQPRWAL-PXCJXSSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613267-49-4 | |

| Record name | Taniborbactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANIBORBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taniborbactam: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor (BLI) developed to address this challenge. It is the first BLI to demonstrate inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D), including serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of this compound.

Discovery and Development

This compound was discovered and developed by Venatorx Pharmaceuticals.[5][6] The discovery program involved an iterative process of medicinal chemistry, structural biology, and microbiological testing to optimize a series of bicyclic boronate compounds.[5][7] The initial bicyclic boronates were first identified as pan-spectrum BLIs by scientists at Protez Pharmaceuticals (a subsidiary of Novartis) in 2010.[7] Venatorx Pharmaceuticals further advanced this class of molecules, leading to the identification of this compound as a clinical candidate.[7]

This compound is being co-developed with cefepime, a fourth-generation cephalosporin, to treat complicated urinary tract infections (cUTIs), including pyelonephritis, and hospital-acquired bacterial pneumonia/ventilator-associated bacterial pneumonia (HABP/VABP).[8][9][10][11] The combination has undergone Phase 3 clinical trials.[5][10] In February 2024, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of cefepime-taniborbactam, requesting additional chemistry, manufacturing, and controls (CMC) data, while not citing any clinical safety or efficacy issues.[12][13]

Mechanism of Action

This compound's broad-spectrum activity stems from its unique bicyclic boronate structure. Boronic acids are known to form reversible covalent bonds with the active site serine residues of SBLs, mimicking the tetrahedral transition state of β-lactam hydrolysis.[2] For MBLs, which utilize zinc ions for catalysis, this compound acts as a competitive inhibitor, with its carboxylate and boronate hydroxyl groups interacting with the active site zinc ions.[2][14] This dual-action mechanism allows this compound to inhibit a wide range of clinically important β-lactamases, including extended-spectrum β-lactamases (ESBLs), carbapenemases like KPC and OXA, and metallo-β-lactamases such as NDM and VIM.[15]

Below is a simplified representation of this compound's inhibitory action on serine β-lactamases.

Caption: this compound's inhibition of serine β-lactamases.

Chemical Synthesis Pathway

The synthesis of this compound relies on a multi-step process, with the key transformation being a diastereoselective Matteson homologation to install the α-chloro boronate stereocenter.[16][17] The general synthetic scheme is outlined below.

Caption: Generalized synthetic pathway for this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against a wide range of β-lactamase enzymes and bacterial isolates.

Table 1: Inhibitory Activity of this compound against Purified β-Lactamases

| Enzyme (Ambler Class) | Kᵢ (µM) |

| SHV-5 (A) | 0.017 |

| KPC-2 (A) | 0.009 |

| CTX-M-15 (A) | 0.002 |

| P99 AmpC (C) | 0.013 |

| OXA-48 (D) | 0.35 |

| VIM-2 (B) | 0.019 |

| NDM-1 (B) | 0.081 |

| IMP-1 (B) | >30 |

Data sourced from Antimicrobial Agents and Chemotherapy, 2020.[18]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against Carbapenem-Resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA)

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| CRE (Global Collection) | ≤0.25 | 4 |

| CRPA (Global Collection) | 2 | 16 |

| CRE (Spain) | 0.5 | 4 |

| CRPA (Spain) | 4 | >32 |

This compound concentration is fixed at 4 µg/mL. Data compiled from various surveillance studies.[7][9]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)

| Dose (mg) | Cₘₐₓ (ng/mL) | AUCinf (h*ng/mL) | t₁/₂ (h) |

| 500 | 25,600 | 88,400 | 3.4 - 5.8 |

| 1000 | 50,200 | 185,000 | 3.4 - 5.8 |

| 1500 | 73,000 | 263,000 | 3.4 - 5.8 |

Data from Antimicrobial Agents and Chemotherapy, 2021.[5]

Experimental Protocols

β-Lactamase Inhibition Assay (Nitrocefin-based)

This protocol describes a general method for determining the inhibitory activity of this compound against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

-

Purified β-lactamase enzyme

-

This compound stock solution (in DMSO or aqueous buffer)

-

Nitrocefin stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer in the wells of a 96-well plate.

-

Add a constant concentration of the purified β-lactamase to each well containing the inhibitor dilutions and to control wells (without inhibitor).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

-

Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of cefepime-taniborbactam is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Cefepime stock solution

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

96-well microplates

Procedure:

-

Prepare two-fold serial dilutions of cefepime in CAMHB in the wells of a 96-well microplate.

-

Add a fixed concentration of this compound (typically 4 µg/mL) to all wells containing the cefepime dilutions.

-

Inoculate each well with the standardized bacterial suspension.

-

Include appropriate controls: a growth control well (no antibiotic), a sterility control well (no bacteria), and wells with cefepime alone.

-

Incubate the microplates at 35°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of cefepime in the presence of a fixed concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Model (Murine Thigh Infection)

This model is used to evaluate the in vivo efficacy of cefepime-taniborbactam against carbapenem-resistant bacteria.

Procedure:

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

-

Infection: On day 0, mice are inoculated via intramuscular injection into the thigh with a standardized suspension of the test bacterium (e.g., carbapenem-resistant Klebsiella pneumoniae or Pseudomonas aeruginosa).

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Cefepime and this compound are co-administered, typically via subcutaneous or intravenous injection, at various dosing regimens.

-

Assessment of Bacterial Burden: At a defined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.

-

Serial dilutions of the tissue homogenate are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

-

Efficacy is determined by comparing the bacterial burden in the thighs of treated animals to that of untreated control animals.

Conclusion

This compound represents a significant advancement in the fight against antibiotic resistance. Its broad-spectrum activity, encompassing both serine- and metallo-β-lactamases, provides a much-needed therapeutic option for infections caused by multi-drug resistant Gram-negative pathogens. The combination of cefepime and this compound has the potential to restore the efficacy of a well-established β-lactam antibiotic against some of the most challenging bacterial strains. Further clinical development and regulatory review will ultimately determine its place in the clinical setting.

References

- 1. content.abcam.com [content.abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. imquestbio.com [imquestbio.com]

- 6. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 7. noblelifesci.com [noblelifesci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. primescholars.com [primescholars.com]

- 11. Discovery of this compound (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and characterization of a beta-lactamase from Haemophilus ducreyi in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00457K [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. toku-e.com [toku-e.com]

Taniborbactam: A Technical Guide to a Broad-Spectrum Beta-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is a novel, non-β-lactam, broad-spectrum β-lactamase inhibitor (BLI) that is being developed to combat antibiotic resistance in Gram-negative bacteria.[1][2] It is unique in its ability to inhibit both serine-β-lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class B.[1][3][4] This dual-spectrum activity addresses a critical gap in the current arsenal of BLIs, many of which are ineffective against MBLs. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a bicyclic boronate derivative.[5][6] The boron atom is key to its inhibitory activity, enabling it to mimic the tetrahedral transition state of β-lactam hydrolysis.[5]

Chemical Structure:

IUPAC Name: (3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H28BN3O5 | [2] |

| Molecular Weight | 389.26 g/mol | [2] |

| CAS Number | 1613267-49-4 (free base) | [7] |

| 2244235-49-0 (dihydrochloride) | [8] | |

| Solubility | Soluble in DMSO and water.[3][4] | [3][4] |

| XLogP | 1.19 | [9] |

| Hydrogen Bond Donors | 5 | [9] |

| Hydrogen Bond Acceptors | 7 | [9] |

| Rotatable Bonds | 8 | [9] |

| Topological Polar Surface Area | 133.91 Ų | [9] |

Mechanism of Action

This compound exhibits a dual mechanism of action, enabling it to inhibit both serine and metallo-β-lactamases through different modes of interaction.

Inhibition of Serine β-Lactamases (SBLs)

Against SBLs (Classes A, C, and D), this compound acts as a reversible covalent inhibitor. The boron atom forms a covalent bond with the catalytic serine residue in the active site of the enzyme. This forms a stable, tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of this compound (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | C19H30BCl2N3O5 | CID 137331954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Deep Dive into the Inhibitory Mechanism of Taniborbactam Against Serine β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor that uniquely inhibits both serine-β-lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class B.[1][2][3] This technical guide focuses on the intricate mechanism of action of this compound against serine β-lactamases, providing a detailed overview of its chemical properties, inhibitory kinetics, structural interactions, and the experimental methodologies used to elucidate this mechanism. By presenting quantitative data in a structured format and visualizing key pathways, this document aims to be an essential resource for researchers in antimicrobial drug discovery and development.

Core Mechanism of Action: Reversible Covalent Inhibition

This compound is a cyclic boronate compound that acts as a reversible covalent inhibitor of serine β-lactamases.[4][5] Its mechanism of action is centered on the electrophilic nature of the boron atom, which forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase enzyme.[6] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[7][8] Unlike some other β-lactamase inhibitors, the covalent bond formed by this compound is reversible, allowing for a dynamic equilibrium between the free and inhibited enzyme.[6] This reversible nature, coupled with a prolonged active-site residence time, contributes to its potent inhibitory activity.[4][7]

The inhibitory process can be represented by a two-step model:

-

Initial Non-covalent Binding: this compound first binds non-covalently to the active site of the serine β-lactamase to form a Michaelis-Menten complex (E-I).

-

Covalent Adduct Formation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic boron atom of this compound, leading to the formation of a stable, covalent tetrahedral adduct (E-I*).

This mechanism is characterized by a rapid on-rate for covalent bond formation and a slow off-rate, resulting in a prolonged residence time in the active site.[9]

Quantitative Inhibitory Profile of this compound

The potency of this compound against a range of clinically relevant serine β-lactamases has been extensively characterized through kinetic studies. The following tables summarize key quantitative data, including the inhibitor constant (Kᵢ), the second-order rate constant of inactivation (k₂/K), and the dissociation rate constant (k₋₂).

Table 1: Inhibition Constants (Kᵢ) of this compound against Serine β-Lactamases

| β-Lactamase (Ambler Class) | Enzyme | Kᵢ (µM) | Reference(s) |

| Class A | SHV-5 | 0.017 | [1] |

| KPC-2 | 0.009 | [1] | |

| CTX-M-15 | 0.009 | [1] | |

| Class C | P99 AmpC | 0.002 | [1] |

| PDC-3 | 0.021 | [10] | |

| PDC-88 | 0.007 | [10] | |

| Class D | OXA-48 | 0.35 | [9] |

Table 2: Inactivation and Dissociation Rate Constants of this compound

| β-Lactamase (Ambler Class) | Enzyme | k₂/K (M⁻¹s⁻¹) | k₋₂ (s⁻¹) | Half-life (t₁/₂) (min) | Reference(s) |

| Class A | KPC-2 | 1.1 x 10⁵ | 0.00011 | 105 | [5] |

| CTX-M-15 | 1.9 x 10⁴ | 0.00038 | 30 | [1] | |

| Class C | P99 AmpC | 1.1 x 10⁵ | 0.00021 | 55 | [1] |

Structural Basis of Inhibition: Molecular Interactions

Crystallographic studies of this compound in complex with serine β-lactamases have provided atomic-level insights into its inhibitory mechanism. Upon binding, the boron atom of this compound forms a covalent bond with the catalytic Ser70 residue (standard numbering). The cyclic structure of this compound and its side chains engage in multiple non-covalent interactions with conserved residues within the active site, further stabilizing the complex.

For instance, in the complex with CTX-M-15 (a class A β-lactamase), this compound's carboxylate group forms hydrogen bonds with key residues, while other parts of the molecule interact with Asn104, Ser130, Asn132, Asn170, and Thr235.[1][9] These interactions are crucial for its high affinity and potent inhibition. The binding of this compound also displaces a key deacylation water molecule, preventing the hydrolysis of the covalent adduct and prolonging the enzyme's inactivation.[1]

Figure 1: A diagram illustrating the two-step reversible covalent inhibition mechanism of this compound and the key molecular interactions within the serine β-lactamase active site.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a series of well-established biochemical and biophysical techniques.

Enzyme Purification

Serine β-lactamases are typically purified from recombinant E. coli strains overexpressing the target enzyme. A common purification strategy involves affinity chromatography, for example, using a phenylboronic acid-agarose resin, which selectively binds to β-lactamases.[8]

Steady-State Enzyme Kinetics

The inhibitory constants (Kᵢ) and kinetic parameters of this compound are determined using steady-state enzyme kinetics. A widely used method is the nitrocefin assay.

Protocol Outline: Nitrocefin Assay for Kᵢ Determination

-

Reagents and Buffers:

-

Purified serine β-lactamase of known concentration.

-

This compound stock solution in an appropriate solvent (e.g., DMSO).

-

Nitrocefin (a chromogenic cephalosporin substrate) stock solution.

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

-

Assay Procedure:

-

A series of reactions are prepared in a 96-well plate format.

-

Each well contains a fixed concentration of the β-lactamase and varying concentrations of this compound.

-

The reaction is initiated by the addition of a fixed concentration of nitrocefin (typically near its Kₘ value).

-

The hydrolysis of nitrocefin is monitored spectrophotometrically by measuring the increase in absorbance at 486-490 nm over time.

-

-

Data Analysis:

-

The initial reaction velocities (v₀) are calculated for each inhibitor concentration.

-

The data are then fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis to determine the Kᵢ value.

-

Figure 2: A simplified workflow for determining the inhibitory kinetics of this compound using the nitrocefin assay.

Determination of Inactivation and Dissociation Rates

The second-order rate constant for inactivation (k₂/K) and the dissociation rate constant (k₋₂) are determined using pre-incubation or jump-dilution methods, respectively. These experiments provide insights into the dynamics of the covalent adduct formation and breakdown.

X-ray Crystallography

To determine the three-dimensional structure of the this compound-enzyme complex, X-ray crystallography is employed.

Protocol Outline: Co-crystallization

-

Protein Crystallization: The purified β-lactamase is crystallized under specific conditions of pH, precipitant, and temperature.

-

Co-crystallization or Soaking: Crystals of the enzyme are either grown in the presence of this compound (co-crystallization) or soaked in a solution containing this compound.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.[2]

Conclusion

This compound represents a significant advancement in the field of β-lactamase inhibitors due to its broad spectrum of activity that includes serine β-lactamases of classes A, C, and D. Its mechanism of reversible covalent inhibition, characterized by potent inhibitory constants and a prolonged active-site residence time, is underpinned by specific and stable interactions with key active site residues. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of future generations of β-lactamase inhibitors to combat the growing threat of antibiotic resistance.

References

- 1. nitrocefin.com [nitrocefin.com]

- 2. Structure and mechanism of this compound inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nitrocefin.com [nitrocefin.com]

- 5. The precursor of beta-lactamase: purification, properties and folding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and kinetic studies on beta-lactamase K1 from Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Taniborbactam's Broad-Spectrum Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly mediated by β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial agents.[1] Taniborbactam (formerly VNRX-5133) is a novel, investigational bicyclic boronate β-lactamase inhibitor (BLI) with an exceptionally broad spectrum of activity, inhibiting enzymes across all four Ambler classes (A, B, C, and D).[2][3] This characteristic distinguishes it from many currently approved BLIs, which are typically active against only serine-β-lactamases (SBLs) and not the zinc-dependent metallo-β-lactamases (MBLs).[4][5] Developed in combination with cefepime, this compound represents a promising strategy to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA).[3] This guide provides an in-depth analysis of the molecular mechanisms, structural interactions, and key experimental data that underpin this compound's potent, broad-spectrum inhibitory activity.

Molecular Mechanism of Inhibition: A Dual-Action Approach

This compound's broad-spectrum efficacy stems from its unique ability to employ distinct yet effective mechanisms to inhibit both serine- and metallo-β-lactamases, primarily by mimicking the tetrahedral transition state of β-lactam hydrolysis.[3][6]

Inhibition of Serine-β-Lactamases (SBLs - Classes A, C, and D)

Against SBLs, this compound acts as a reversible covalent inhibitor.[3][6] The electrophilic boron atom in its bicyclic ring system is susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site.[4][5] This forms a stable, covalent tetrahedral adduct, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics.[5] This inhibition is characterized by a slow dissociation rate and a prolonged residence time in the active site, with half-lives reported to be between 30 and 105 minutes.[3][6]

Structural studies, for instance with the Class A enzyme CTX-M-15, reveal that this compound's binding displaces the deacylation water molecule and involves interactions with highly conserved active site residues such as Asn104, Ser130, Asn132, Asn170, and Thr235.[3][6] This extensive network of interactions contributes to its high-affinity binding and potent inhibition.

Inhibition of Metallo-β-Lactamases (MBLs - Class B)

In contrast to its action on SBLs, this compound behaves as a potent, competitive inhibitor of MBLs.[3][6] Instead of forming a covalent bond with an amino acid residue, the bicyclic boronate core interacts with the zinc ions essential for MBL catalytic activity.[7][8] The nucleophile in MBLs is a zinc-bound hydroxide ion; this compound is susceptible to attack by this hydroxide, leading to the formation of a stable covalent boron-oxygen bond with the hydroxide.[7][8] This interaction, where the inhibitor effectively coordinates with the catalytic zinc center(s), mimics the substrate's transition state and blocks the active site.[8]

Crystallographic analyses of this compound in complex with MBLs like NDM-1 and VIM-2 show the carboxylate group of this compound coordinating with one of the zinc ions (Zn2), while the boron atom forms a bond with the zinc-bridging hydroxide ion.[8][9] The N-(2-aminoethyl)cyclohexylamine side chain of this compound also plays a crucial role by forming electrostatic interactions with conserved anionic residues in the MBL active site, such as Glu149 and Asp236 in NDM-1.[7]

References

- 1. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]

- 2. Structure and mechanism of this compound inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of metallo-β-lactamase resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

In-Vitro Efficacy of Taniborbactam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in-vitro evaluation of taniborbactam, a novel, broad-spectrum β-lactamase inhibitor. This compound, in combination with cefepime, represents a promising therapeutic option to combat infections caused by multidrug-resistant Gram-negative bacteria. This document summarizes key quantitative data, details experimental protocols, and visualizes critical mechanisms and workflows to offer a comprehensive resource for the scientific community.

Core Efficacy Data

This compound has demonstrated potent in-vitro activity by restoring the efficacy of cefepime against a wide range of β-lactamase-producing bacteria. The following tables summarize the key quantitative metrics of this compound's efficacy.

Enzymatic Inhibition Constants (Ki)

This compound exhibits potent inhibition against a broad spectrum of Ambler class A, B, C, and D β-lactamases. It acts as a reversible, covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases (MBLs).[1][2] The inhibition constants (Ki) against various β-lactamases are presented in Table 1.

| β-Lactamase | Ambler Class | This compound Ki (µM) |

| SHV-5 | A | 0.003 ± 0.0002 |

| CTX-M-15 | A | 0.017 ± 0.002 |

| KPC-2 | A | 0.004 |

| P99 AmpC | C | 0.002 |

| OXA-48 | D | 0.35 |

| VIM-2 | B | 0.019 |

| NDM-1 | B | 0.081 |

| IMP-1 | B | >30 |

| Table 1: Inhibition constants (Ki) of this compound against a panel of serine- and metallo-β-lactamases. Data compiled from multiple sources.[3] |

In-Vitro Susceptibility of Gram-Negative Isolates

The combination of cefepime and this compound has shown significant in-vitro activity against a global collection of clinical isolates of Enterobacterales and Pseudomonas aeruginosa. This compound effectively lowers the minimum inhibitory concentrations (MICs) of cefepime, restoring its antibacterial activity.

Enterobacterales:

The addition of this compound at a fixed concentration of 4 mg/L markedly reduces the cefepime MIC90 for Enterobacterales by over 64-fold, from >16 mg/L to 0.25 mg/L.[4][5] Against a collection of 20,725 isolates, 99.5% were inhibited by cefepime-taniborbactam at ≤16 mg/L.[4][5] The activity of cefepime-taniborbactam against Enterobacterales isolates harboring specific resistance mechanisms is detailed in Table 2.

| Resistance Mechanism | Cefepime-Taniborbactam MIC50 (mg/L) | Cefepime-Taniborbactam MIC90 (mg/L) | % Susceptible (at ≤16 mg/L) |

| All Enterobacterales | 0.06 | 0.25 | 99.7% |

| ESBL-positive | - | - | 98.7% |

| KPC-positive | - | - | 100% |

| OXA-48-like-positive | 0.5 | 4 | 98.8% |

| NDM-positive | - | - | 84.6% |

| VIM-positive | - | - | 100% |

| Table 2: In-vitro activity of cefepime-taniborbactam against various resistant phenotypes of Enterobacterales.[1][4][6][7] |

Pseudomonas aeruginosa :

For P. aeruginosa, this compound reduces the cefepime MIC90 four-fold, from 32 mg/L to 8 mg/L.[4] Against a collection of 7,919 isolates, 96.5% were inhibited by cefepime-taniborbactam at ≤16 mg/L.[5] The activity against carbapenem-resistant P. aeruginosa (CRPA) is also notable, with 87.4% of VIM-positive isolates inhibited at ≤16 mg/L.[1]

| Isolate Phenotype | Cefepime-Taniborbactam MIC90 (mg/L) | % Susceptible (at ≤16 mg/L) |

| All P. aeruginosa | 8 | 96.5% |

| Meropenem-resistant | - | 85% |

| VIM-positive | 32 | 87.4% |

| Table 3: In-vitro activity of cefepime-taniborbactam against Pseudomonas aeruginosa.[1][4][5] |

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology: The Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method is a standard procedure.[8]

-

Preparation of Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.

-

Colonies are suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Solutions:

-

Inoculation and Incubation:

-

96-well microtiter plates are prepared with the antimicrobial dilutions.

-

Each well is inoculated with the prepared bacterial suspension.

-

Plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Enzyme Inhibition Kinetics (Ki Determination)

Objective: To determine the inhibition constant (Ki) of this compound against purified β-lactamase enzymes.

Methodology: Steady-state kinetic analysis is employed to determine the mode of inhibition and the Ki value.[3]

-

Enzyme and Substrate Preparation:

-

Purified β-lactamase enzymes are used.

-

A chromogenic substrate (e.g., nitrocefin) is used, which changes color upon hydrolysis by the β-lactamase.

-

-

Assay Conditions:

-

The assay is performed in a suitable buffer at a constant pH and temperature.

-

The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.

-

-

Determination of Michaelis Constant (Km):

-

The initial velocity of the enzymatic reaction is measured at various substrate concentrations in the absence of the inhibitor.

-

The Km value, which represents the substrate concentration at half-maximal velocity, is determined from a Michaelis-Menten plot or its linear transformations (e.g., Lineweaver-Burk plot).

-

-

Determination of Inhibition Constant (Ki):

-

The initial velocity of the reaction is measured in the presence of various concentrations of this compound and the substrate.

-

For a competitive inhibitor, the apparent Km will increase with increasing inhibitor concentration, while the maximum velocity (Vmax) remains unchanged.

-

The Ki value is determined by analyzing the effect of the inhibitor concentration on the apparent Km using appropriate kinetic models and software.

-

Visualizations

The following diagrams illustrate the mechanism of action of β-lactam antibiotics and the inhibitory effect of this compound, as well as the experimental workflow for MIC determination.

Caption: Mechanism of β-Lactam Antibiotics and this compound Inhibition.

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Testing.

References

- 1. dev.venatorx.com [dev.venatorx.com]

- 2. researchgate.net [researchgate.net]

- 3. VNRX-5133 (this compound), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefepime–this compound activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018–22 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefepime-taniborbactam activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Cefepime-taniborbactam demonstrates potent in vitro activity vs Enterobacterales with blaOXA-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Cefepime-Taniborbactam Broth Microdilution MIC Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction Cefepime-taniborbactam is an investigational β-lactam/β-lactamase inhibitor combination antibiotic developed to combat serious infections caused by multidrug-resistant Gram-negative bacteria, including those producing carbapenemases.[1][2][3] Taniborbactam is a broad-spectrum β-lactamase inhibitor that protects cefepime from degradation by Ambler class A, B, C, and D enzymes.[4][5] Accurate and reproducible antimicrobial susceptibility testing is crucial for clinical diagnostics and drug development. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of cefepime-taniborbactam using the reference broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and International Organization for Standardization (ISO) standards.[2][3][6]

Principle The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The procedure involves preparing a series of two-fold dilutions of cefepime in Cation-Adjusted Mueller-Hinton Broth (CAMHB), each containing a fixed concentration of this compound. These dilutions are inoculated with a standardized suspension of the test organism and incubated under specific conditions. The MIC is determined by visual inspection of the wells for turbidity.

Experimental Protocol

This protocol is based on the CLSI M07 and ISO 20776-1:2019 standards for broth microdilution.[2][3][6]

1. Materials and Reagents

-

Cefepime analytical powder

-

This compound analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile Trypticase Soy Agar (TSA) with 5% sheep blood[7]

-

Sterile saline or 0.85% NaCl

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Quality Control (QC) bacterial strains (e.g., Escherichia coli NCTC 13353, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC BAA-1705)[6][7]

-

Test bacterial isolates

2. Preparation of Antimicrobial Solutions

-

Stock Solutions: Prepare stock solutions of cefepime and this compound in a suitable solvent according to the manufacturer's instructions.

-

Working Solution: Prepare a working solution of cefepime at a concentration appropriate for the desired dilution series.

-

Fixed this compound Concentration: The broth microdilution panels are prepared to contain a constant concentration of 4 µg/mL of this compound in each well.[2][5][8]

3. Preparation of Microdilution Plates

-

Dispense 100 µL of CAMHB containing 4 µg/mL this compound into each well of a 96-well microtiter plate.

-

Add 100 µL of the cefepime working solution to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired final concentration range. A typical cefepime concentration range to evaluate is 0.06 to 64 µg/mL.[7]

-

The final volume in each well should be 100 µL before inoculation.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculum Preparation

-

From a fresh 18-24 hour culture on a non-selective agar plate (e.g., TSA with 5% sheep blood), select several morphologically similar colonies.[7]

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well. The standard CLSI-recommended final inoculum density is between 2–8 × 10⁵ CFU/mL.[3]

5. Inoculation and Incubation

-

Inoculate each well (except the sterility control) of the microdilution plate with 10 µL of the prepared inoculum, resulting in a final volume of 110 µL.

-

Seal the plates or place them in a container to prevent evaporation.

-

Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours .[1][7][9]

6. Reading and Interpreting Results

-

Following incubation, visually inspect the plates for bacterial growth. A viewing device can be used to facilitate reading.

-

The MIC is defined as the lowest concentration of cefepime (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation and Quality Control

Table 1: Key Protocol Parameters

| Parameter | Specification | Reference |

| Method | Broth Microdilution | [2][3] |

| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [7] |

| This compound Concentration | Fixed at 4 µg/mL | [2][5][8] |

| Cefepime Dilution Range | 0.06/4 - 64/4 µg/mL | [7] |

| Inoculum Density (Final) | 2–8 × 10⁵ CFU/mL | [3] |

| Incubation Temperature | 35 ± 2°C | [1][7] |

| Incubation Duration | 16-20 hours | [7][9] |

| Incubation Atmosphere | Ambient Air | [3] |

Table 2: Quality Control Strains and Expected MIC Ranges

Quality control must be performed with each test run to ensure the validity of the results. E. coli NCTC 13353 is the recommended QC strain as its non-overlapping MIC ranges for cefepime alone and cefepime-taniborbactam can simultaneously verify cefepime's activity and this compound's inhibitory function.[2][6]

| Quality Control Strain | Cefepime-Taniborbactam MIC Range (µg/mL) | Reference |

| Escherichia coli NCTC 13353 | 0.12 - 1 | [2][3] |

| Klebsiella pneumoniae ATCC BAA-1705 | Spans three log₂ dilutions | [6] |

| Pseudomonas aeruginosa ATCC 27853 | Spans four log₂ dilutions (bimodal distribution) | [6] |

Visual Workflow

The following diagram illustrates the experimental workflow for the cefepime-taniborbactam broth microdilution MIC protocol.

References

- 1. venatorx.com [venatorx.com]

- 2. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. citedrive.com [citedrive.com]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. media.beckmancoulter.com [media.beckmancoulter.com]

- 8. journals.asm.org [journals.asm.org]

- 9. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for Taniborbactam Susceptibility Testing Guided by CLSI Standards

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on performing antimicrobial susceptibility testing (AST) for taniborbactam, a novel beta-lactamase inhibitor, in combination with cefepime. The methodologies described adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), primarily referencing the M100, 34th Edition document.

Introduction to Cefepime-Taniborbactam

Cefepime-taniborbactam is a combination antimicrobial agent comprising a fourth-generation cephalosporin (cefepime) and a broad-spectrum beta-lactamase inhibitor (this compound). This combination is designed to combat infections caused by multidrug-resistant Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. Accurate and standardized susceptibility testing is crucial for its effective clinical use and for monitoring the emergence of resistance.

Quantitative Data Summary

The following tables summarize the current CLSI-recommended minimum inhibitory concentration (MIC) interpretive criteria and quality control (QC) ranges for cefepime-taniborbactam susceptibility testing.

Table 1: Cefepime-Taniborbactam MIC Interpretive Criteria (µg/mL) from CLSI M100, 34th Edition

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤8/4 | 16/4 | ≥32/4 |

| Pseudomonas aeruginosa | ≤8/4 | 16/4 | ≥32/4 |

Note: The this compound concentration is fixed at 4 µg/mL.

Table 2: Cefepime-Taniborbactam Broth Microdilution Quality Control Ranges from CLSI M100, 34th Edition

| Quality Control Strain | ATCC® Number | Cefepime-Taniborbactam MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.016/4 - 0.125/4 |

| Pseudomonas aeruginosa | 27853 | 0.5/4 - 4/4 |

| Klebsiella pneumoniae | 700603 | 0.12/4 - 0.5/4 |

| Escherichia coli | 35218 | 0.016/4 – 0.06/4 |

| Klebsiella pneumoniae | BAA-1705 | 0.12/4 – 0.5/4 |

Note: The this compound concentration is fixed at 4 µg/mL.

Table 3: Cefepime-Taniborbactam Disk Diffusion Quality Control Ranges from CLSI M100, 34th Edition

| Quality Control Strain | ATCC® Number | Disk Content (Cefepime/Taniborbactam) | Zone Diameter Range (mm) |

| Escherichia coli | 25922 | 30 µg / 20 µg | 25 - 31 |

| Pseudomonas aeruginosa | 27853 | 30 µg / 20 µg | 24 - 30 |

Experimental Protocols

The following are detailed protocols for performing cefepime-taniborbactam susceptibility testing based on CLSI guidelines.

Protocol 1: Broth Microdilution (BMD) Susceptibility Testing

This method is considered the reference standard for determining the MIC of cefepime-taniborbactam.

Materials:

-

Cefepime-taniborbactam analytical powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile water and saline

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of cefepime-taniborbactam at a concentration of 1280/640 µg/mL (cefepime/taniborbactam).

-

Ensure complete dissolution of the powder in a suitable solvent as recommended by the manufacturer.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the cefepime-taniborbactam stock solution in CAMHB to achieve final concentrations ranging from 64/4 to 0.06/4 µg/mL in the microtiter plate wells.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on non-selective agar, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 10 µL of the final inoculum suspension.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of cefepime-taniborbactam that completely inhibits visible growth.

-

Interpret the MIC values according to the breakpoints provided in Table 1.

-

Protocol 2: Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative test that provides a categorical result (Susceptible, Intermediate, or Resistant).

Materials:

-

Cefepime-taniborbactam disks (30 µg cefepime / 20 µg this compound)

-

Mueller-Hinton agar (MHA) plates (150 mm)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

Prepare the inoculum as described in the Broth Microdilution protocol (Step 3).

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Allow the inoculated plate to dry for 3-5 minutes.

-

Aseptically apply the cefepime-taniborbactam disk to the center of the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

-

-

Reading and Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret the zone diameters according to the breakpoints provided in the CLSI M100 document.

-

Quality Control

Regular quality control testing is essential to ensure the accuracy and reproducibility of susceptibility test results.

Procedure:

-

Perform QC testing on each new lot or shipment of media and antimicrobial disks.

-

Use the recommended ATCC® quality control strains listed in Tables 2 and 3.

-

The results should fall within the acceptable ranges specified in the CLSI M100 document.

-

If QC results are out of range, investigate the cause and take corrective action before reporting patient results.

Visualizations

Broth Microdilution Workflow

Caption: Workflow for Cefepime-Taniborbactam Broth Microdilution Susceptibility Testing.

Disk Diffusion Workflow

Caption: Workflow for Cefepime-Taniborbactam Disk Diffusion Susceptibility Testing.

Application Notes and Protocols for Time-Kill Assays of Cefepime-Taniborbactam against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime-taniborbactam is an investigational β-lactam/β-lactamase inhibitor combination antibiotic with potent in vitro activity against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa. Taniborbactam is a novel, broad-spectrum bicyclic boronate β-lactamase inhibitor that inactivates both serine- and metallo-β-lactamases (MBLs), restoring the activity of the fourth-generation cephalosporin, cefepime.[1][2][3][4] This document provides detailed application notes and protocols for performing time-kill assays to evaluate the bactericidal activity of cefepime-taniborbactam against P. aeruginosa.

Mechanism of Action

Cefepime, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis.[5] This disruption leads to cell lysis and bacterial death. However, the efficacy of cefepime can be compromised by β-lactamase enzymes that hydrolyze the β-lactam ring.

This compound protects cefepime from degradation by a wide range of β-lactamases, including Ambler class A, B, C, and D enzymes.[6] It is a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases.[2][6] By inhibiting these enzymes, this compound restores the antibacterial activity of cefepime against many resistant strains of P. aeruginosa.[2]

Data Summary

The combination of cefepime with this compound has demonstrated significantly enhanced activity against a global collection of P. aeruginosa isolates, including strains resistant to multiple other antibiotics.

Table 1: In Vitro Activity of Cefepime-Taniborbactam and Comparator Agents against P. aeruginosa

| Antibiotic Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage of Isolates Inhibited at ≤8 µg/mL | Percentage of Isolates Inhibited at ≤16 µg/mL |

| Cefepime-Taniborbactam | 2 | 8 | 94.2% | 96.5%[7][8] |

| Cefepime | - | 32 | - | - |

| Ceftazidime-avibactam | - | - | - | >70% (resistant phenotypes)[7] |

| Meropenem-vaborbactam | - | - | - | 80% (resistant phenotypes)[7] |

| Ceftolozane-tazobactam | - | - | - | >70% (resistant phenotypes)[7] |

Note: MIC values and susceptibility percentages can vary based on the specific collection of isolates tested. Data is compiled from recent global surveillance studies.[4][7][8]

Table 2: Time-Kill Assay Results for Cefepime-Taniborbactam against Metallo-β-Lactamase-Producing P. aeruginosa

| Isolate | Cefepime-Taniborbactam Concentration (as multiple of MIC) | Log₁₀ CFU/mL at 0 hr | Log₁₀ CFU/mL at 4 hr | Log₁₀ CFU/mL at 8 hr | Log₁₀ CFU/mL at 24 hr |

| P. aeruginosa PS-12 (VIM-producing) | 1x MIC | ~6.5 | ~4.0 | ~3.5 | ~3.0 |

| 2x MIC | ~6.5 | ~3.5 | <3.0 | <3.0 | |

| 4x MIC | ~6.5 | <3.0 | <3.0 | <3.0 |

Data is estimated from published time-kill curves.[9] Actual values may vary.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing time-kill assays, the MIC of cefepime-taniborbactam for each P. aeruginosa isolate should be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This compound is typically tested at a fixed concentration of 4 µg/mL.[10][11]

Protocol:

-

Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, cefepime and this compound analytical powders, P. aeruginosa isolates.

-

Prepare Inoculum: Culture the P. aeruginosa isolate on an appropriate agar plate overnight. Select several colonies and suspend in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of cefepime in CAMHB containing a fixed concentration of this compound (4 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading MIC: The MIC is the lowest concentration of cefepime (in the presence of this compound) that completely inhibits visible growth of the organism.

2. Time-Kill Assay

Protocol:

-

Prepare Inoculum: Prepare a starting inoculum of P. aeruginosa in CAMHB, similar to the MIC protocol, to achieve a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.

-

Experimental Setup:

-

Prepare flasks containing CAMHB with cefepime-taniborbactam at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a growth control flask containing no antibiotic.

-

The volume of the culture should be sufficient for sampling at all time points (e.g., 20-50 mL).

-

-

Inoculation and Incubation: Inoculate the flasks with the prepared bacterial suspension and incubate at 35-37°C with constant agitation (e.g., in a shaking water bath).

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

-

Serial Dilution and Plating: Perform tenfold serial dilutions of each sample in sterile saline or phosphate-buffered saline. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

-

Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the viable bacterial count (CFU/mL).

-

Data Analysis: Plot the mean log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time-kill assays are a critical in vitro pharmacodynamic tool for characterizing the bactericidal activity of new antimicrobial agents. The protocols and data presented here demonstrate that cefepime-taniborbactam exhibits potent and rapid bactericidal activity against P. aeruginosa, including strains producing metallo-β-lactamases that are resistant to other β-lactam/β-lactamase inhibitor combinations. These methodologies provide a framework for further investigation into the efficacy of this promising new therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Structure and mechanism of this compound inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. venatorx.com [venatorx.com]

- 5. Discovery of this compound (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Cefepime–this compound activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018–22 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

Setting Up Quality Control Ranges for Taniborbactam Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and implementing quality control (QC) ranges for the antimicrobial susceptibility testing (AST) of taniborbactam, a novel broad-spectrum β-lactamase inhibitor. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of AST results in research, drug development, and clinical settings. The methodologies outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to this compound and the Importance of QC

This compound (formerly VNRX-5133) is a bicyclic boronate β-lactamase inhibitor with activity against a wide range of serine- and metallo-β-lactamases.[1] It is in clinical development in combination with cefepime for the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Accurate and reliable AST is essential for determining the in vitro efficacy of cefepime-taniborbactam and for monitoring the emergence of resistance.

Quality control is a cornerstone of reliable AST.[3] It involves the periodic testing of standard reference strains with known susceptibility profiles to monitor the performance of testing materials, equipment, and personnel.[4][5][6] Establishing and adhering to defined QC ranges ensures the integrity of the generated data.

Recommended Quality Control Strains

The selection of appropriate QC strains is critical. These strains should be genetically stable and have well-characterized susceptibility profiles for the antimicrobial agent being tested. For cefepime-taniborbactam, the following QC strains are recommended:

| QC Strain | Organism | Key Characteristics |

| Escherichia coli NCTC 13353 | Gram-negative bacterium | Producer of the CTX-M-15 extended-spectrum β-lactamase (ESBL).[1][7] |

| Klebsiella pneumoniae ATCC BAA-1705 | Gram-negative bacterium | Producer of the KPC-2 carbapenemase.[1] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative bacterium | Standard QC strain for many antimicrobials. |

| Escherichia coli ATCC 25922 | Gram-negative bacterium | Standard QC strain for many antimicrobials. |

| Escherichia coli ATCC 35218 | Gram-negative bacterium | β-lactamase-producing strain often used for inhibitor combinations.[2] |

Establishing Quality Control Ranges: A Tiered Approach

The process of establishing QC ranges for a new antimicrobial agent like this compound typically follows a tiered approach as outlined by the CLSI in document M23.[4][8][9][10][11][12]

-

Tier 1 Studies (Preliminary Studies): These are initial studies, usually conducted in a single laboratory, to generate preliminary QC data. They help in optimizing testing conditions and provide an early indication of expected QC ranges.

-

Tier 2 Studies (Multilaboratory Studies): These are more extensive studies involving multiple laboratories (typically at least seven) to establish official QC ranges.[4][5] The data from these studies provide a robust assessment of inter-laboratory variability.

Experimental Protocols

Broth Microdilution (BMD) Method

The reference method for determining the Minimum Inhibitory Concentration (MIC) of cefepime-taniborbactam is broth microdilution, performed according to the CLSI M07 standard.[7]

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Cefepime-taniborbactam analytical powder

-

96-well microtiter plates

-

Recommended QC strains

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of cefepime-taniborbactam. This compound is tested at a fixed concentration of 4 µg/mL.[7]

-

Inoculum Preparation:

-

Subculture QC strains onto appropriate agar plates and incubate overnight.

-

Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Plate Inoculation: Inoculate each well of the microtiter plate containing the appropriate dilutions of cefepime-taniborbactam with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]

-

Reading Results: The MIC is the lowest concentration of cefepime (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

Disk Diffusion Method

The disk diffusion method is a common alternative to BMD for routine AST. The methodology should follow the CLSI M02 standard.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Cefepime-taniborbactam disks (e.g., 30 µg cefepime / 20 µg this compound)

-

Recommended QC strains

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

-

Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

-

Disk Application: Aseptically apply the cefepime-taniborbactam disk to the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters.

Recommended Quality Control Ranges for Cefepime-Taniborbactam

The following tables summarize the acceptable QC ranges for cefepime-taniborbactam testing. Laboratories should establish their own internal QC monitoring program and ensure that results fall within these ranges.

Broth Microdilution (MIC in µg/mL)

| QC Strain | Cefepime-Taniborbactam (this compound at 4 µg/mL) MIC Range (µg/mL) |

| E. coli NCTC 13353 | 0.12 - 1[7] |

| K. pneumoniae ATCC BAA-1705 | 0.12 - 0.5[2] |

| P. aeruginosa ATCC 27853 | 1 - 8 |

| E. coli ATCC 25922 | 0.03 - 0.12 |

| E. coli ATCC 35218 | 0.016 - 0.06[2] |

Note: These ranges are based on published data and should be verified by individual laboratories.

Disk Diffusion (Zone Diameter in mm)

| QC Strain | Cefepime-Taniborbactam (30/20 µg) Zone Diameter Range (mm) |

| E. coli ATCC 25922 | 25 - 31 |

| P. aeruginosa ATCC 27853 | 23 - 29 |

| K. pneumoniae ATCC BAA-1705 | 20 - 28 |

Note: These ranges are illustrative and should be established based on multilaboratory studies as per CLSI/EUCAST guidelines.

Visualizing the Workflow

The following diagrams illustrate the key workflows for establishing and performing quality control for this compound testing.

Figure 1: Workflow for Establishing QC Ranges.

References

- 1. journals.asm.org [journals.asm.org]

- 2. venatorx.com [venatorx.com]

- 3. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

- 10. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]

- 12. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Taniborbactam in Studies of OXA-48 Producing Isolates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbapenem-resistant Enterobacterales (CRE), particularly those producing the OXA-48 carbapenemase, represent a significant global health threat due to limited treatment options.[1][2][3] Taniborbactam (formerly VNRX-5133) is a novel, investigational bicyclic boronate β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, B, C, and D β-lactamases, including OXA-48.[1][2][4][5][6] When combined with cefepime, a fourth-generation cephalosporin, this compound restores its activity against many CRE isolates.[1][5][7][8] These application notes provide a summary of the current data and detailed protocols for the evaluation of this compound's efficacy against OXA-48-producing isolates.

Data Presentation

In Vitro Susceptibility of OXA-48-Producing Enterobacterales

The combination of cefepime and this compound has demonstrated potent in vitro activity against clinical isolates of OXA-48-producing Enterobacterales. The addition of this compound significantly lowers the minimum inhibitory concentrations (MICs) of cefepime, restoring its efficacy.[1][7][8]

| Antibiotic Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Percentage Susceptible | Reference(s) |

| Cefepime-Taniborbactam | 0.5 | 4 | 96.0% (at ≤8 µg/mL) | [1][7] |

| Cefepime | >32 | >64 | Not Applicable | [4][7] |

| Meropenem-Vaborbactam | 1 | 16 | Not Reported | [1][7] |

| Ceftazidime-Avibactam | 0.5 | 1 | 96.0% | [1][7] |

Note: this compound was tested at a fixed concentration of 4 µg/mL.

Time-Kill Assay Summary

Time-kill assays have shown that cefepime-taniborbactam exhibits sustained bactericidal activity against OXA-48-producing E. coli strains.[1][7] At 4x the MIC, cefepime-taniborbactam demonstrated a ≥3-log10 reduction in CFU/mL at 24 hours.[7][9]

| Isolate (Co-produced β-lactamases) | Cefepime-Taniborbactam Concentration | Time to Bactericidal Activity (≥3-log10 reduction) | Reference(s) |

| E. coli DOV (OXA-48, CTX-M-15, TEM-1, OXA-1) | 4x MIC | 24 hours | [7][9] |

| E. coli MLI (OXA-48, VEB, TEM-1, CMY-2) | 2x and 4x MIC | 24 hours | [7][9] |

Mechanism of Action: this compound and OXA-48

This compound effectively inhibits OXA-48, a class D serine β-lactamase. The inhibition mechanism involves the formation of a reversible covalent bond between the boron atom of this compound and the catalytic serine residue (Ser70) in the active site of the OXA-48 enzyme. This interaction mimics the transition state of substrate hydrolysis, thus blocking the enzyme's activity.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Cefepime and this compound analytical grade powders

-

OXA-48-producing Enterobacterales isolates

-

Quality control strains (e.g., E. coli ATCC® 25922™, K. pneumoniae ATCC® BAA-1705™)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

2. Preparation of Antimicrobial Solutions:

-

Prepare stock solutions of cefepime and this compound in the appropriate solvent as recommended by the manufacturer.

-

Prepare serial two-fold dilutions of cefepime in CAMHB in the microtiter plates.

-

Add a fixed concentration of this compound (typically 4 µg/mL) to each well containing the cefepime dilutions.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test isolate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

-

The MIC is the lowest concentration of cefepime (in the presence of this compound) that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay

1. Materials:

-

CAMHB

-

Cefepime-taniborbactam solutions at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

OXA-48-producing isolate

-

Sterile culture tubes

-

Shaking incubator (35°C)

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

2. Procedure:

-

Prepare a starting inoculum of the test isolate in CAMHB with a density of approximately 5 x 10⁵ CFU/mL.

-

Add cefepime-taniborbactam to the bacterial suspension to achieve the desired final concentrations.

-

Include a growth control tube without any antibiotic.

-

Incubate the tubes at 35°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

-

Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

3. Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Protocol 3: Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of antimicrobial agents.

1. Animals:

-

Female ICR or similar strain mice (6-8 weeks old).

-

Animals should be housed in accordance with institutional guidelines.

2. Immunosuppression:

-

Induce neutropenia by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

3. Infection:

-

Prepare an inoculum of the OXA-48-producing isolate in sterile saline.

-

Anesthetize the mice and inject 0.1 mL of the bacterial suspension (typically ~10⁶ CFU) into the thigh muscle.

4. Treatment:

-

Initiate treatment with cefepime-taniborbactam (and comparator agents) at a specified time post-infection (e.g., 2 hours).

-

Administer drugs subcutaneously or via another appropriate route at dosing regimens designed to simulate human pharmacokinetic profiles.

5. Efficacy Assessment:

-

At 24 hours post-treatment initiation, euthanize the mice.

-

Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform quantitative bacterial counts (CFU/thigh) by plating serial dilutions.

-

Efficacy is determined by the reduction in bacterial load compared to untreated controls.

Conclusion

This compound, in combination with cefepime, demonstrates promising activity against OXA-48-producing Enterobacterales. The provided protocols offer standardized methods for researchers to further evaluate and characterize the efficacy of this novel β-lactamase inhibitor combination in both in vitro and in vivo settings. Consistent application of these methodologies will facilitate the generation of comparable data across different laboratories and contribute to the development of new therapeutic strategies against multidrug-resistant pathogens.

References